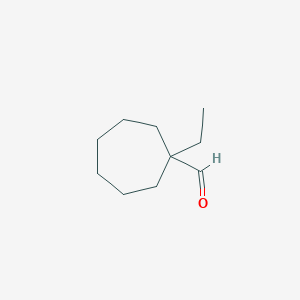

1-Ethylcycloheptane-1-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H18O |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

1-ethylcycloheptane-1-carbaldehyde |

InChI |

InChI=1S/C10H18O/c1-2-10(9-11)7-5-3-4-6-8-10/h9H,2-8H2,1H3 |

InChI Key |

YPTNQNPNWYCWOF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCCC1)C=O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Ethylcycloheptane 1 Carbaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde functional group, characterized by a carbonyl (C=O) moiety bonded to a hydrogen atom and a carbon substituent, is highly polarized. This polarization, with a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen, renders the carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Pathways

Nucleophilic addition represents a fundamental class of reactions for aldehydes. In these processes, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the carbon-oxygen π-bond and the formation of a tetrahedral intermediate.

Hemiacetal/Acetal (B89532) Formation: In the presence of an alcohol, 1-Ethylcycloheptane-1-carbaldehyde can reversibly form a hemiacetal. This reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon. Subsequent protonation of the resulting alkoxide yields the hemiacetal. Further reaction with another molecule of alcohol under acidic conditions leads to the formation of a more stable acetal and a molecule of water. The equilibrium of this reaction can be controlled by the reaction conditions.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN or KCN) followed by an acid workup results in the formation of a cyanohydrin. The cyanide ion (CN⁻), a potent nucleophile, attacks the carbonyl carbon to form a tetrahedral cyanoalkoxide intermediate, which is then protonated by the acid to yield the cyanohydrin. This reaction is significant as it introduces a new carbon-carbon bond and the resulting cyanohydrin can be further hydrolyzed to an α-hydroxy carboxylic acid or reduced to a β-amino alcohol.

| Nucleophile | Product Type | General Reaction Scheme |

| Alcohol (ROH) | Hemiacetal/Acetal | R'CHO + ROH ⇌ R'CH(OH)OR (Hemiacetal); R'CH(OH)OR + ROH ⇌ R'CH(OR)₂ + H₂O (Acetal) |

| Cyanide (CN⁻) | Cyanohydrin | R'CHO + HCN ⇌ R'CH(OH)CN |

Condensation Reactions

Condensation reactions of this compound involve the reaction of the aldehyde with a nucleophile, typically a nitrogen-based compound, followed by the elimination of a water molecule to form a new C=N double bond.

Imine Formation: Primary amines react with the aldehyde to form imines (also known as Schiff bases). The reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the imine.

Oxime Formation: Hydroxylamine (NH₂OH) reacts with the aldehyde in a similar fashion to primary amines to produce an oxime. The initial adduct, an N-hydroxy carbinolamine, readily eliminates water to form the C=N-OH functionality of the oxime.

Hydrazone Formation: Hydrazine (H₂NNH₂) and its derivatives (e.g., 2,4-dinitrophenylhydrazine) react with the aldehyde to form hydrazones. The mechanism is analogous to imine and oxime formation, involving a carbinolamine-like intermediate that dehydrates to give the hydrazone.

| Reagent | Product Type | General Structure |

| Primary Amine (RNH₂) | Imine | C=N-R |

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |

| Hydrazine (H₂NNH₂) | Hydrazone | C=N-NH₂ |

Stereochemical Outcomes of Aldehyde Transformations

The stereochemistry of reactions at the aldehyde carbon of this compound is influenced by the chiral center created during the reaction and the presence of the adjacent cycloheptane (B1346806) ring. Nucleophilic attack on the planar carbonyl group can occur from two faces (re and si faces). In the absence of chiral catalysts or reagents, the attack is typically non-selective, leading to a racemic mixture of enantiomers. However, the bulky cycloheptane ring can exert steric hindrance, potentially favoring attack from the less hindered face, leading to a diastereomeric excess if another stereocenter is present in the nucleophile or the molecule. The conformational dynamics of the cycloheptane ring can also play a role in directing the approach of the nucleophile.

Reactivity Profile of the Cycloheptane Ring System

The seven-membered cycloheptane ring is not planar and exists in a dynamic equilibrium of several conformations, with the twist-chair conformation being the most stable. The ring's reactivity is influenced by various types of strain.

Ring Strain and Conformational Dynamics Influence on Reactivity

Cycloheptane has a moderate amount of ring strain, which is a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°), torsional strain (eclipsing interactions between adjacent C-H bonds), and transannular strain (steric interactions across the ring). libretexts.orglibretexts.orgwikipedia.orgfiveable.me This inherent strain can influence the rates of reactions occurring at the substituent aldehyde group. The conformational flexibility of the cycloheptane ring allows it to adopt various shapes to minimize these strains. libretexts.orgchemistrysteps.com This dynamic nature means that the steric environment around the aldehyde group is not static, which can affect the approach of reactants and the stability of transition states. For instance, the transition state of a nucleophilic addition might be stabilized or destabilized depending on how the conformational changes in the ring accommodate the developing tetrahedral center.

Photoinduced Isomerization and Subsequent Reactions

While this compound itself does not undergo E→Z isomerization at the cycloalkane ring, a closely related analogue, cyclohept-1-ene-1-carbaldehyde, demonstrates interesting photochemical reactivity. researchgate.net Upon irradiation with UV light (e.g., at λ = 350 nm), the cis (or Z) isomer of cyclohept-1-ene-1-carbaldehyde can be converted to the highly strained trans (or E) isomer. researchgate.net This photoisomerization introduces significant ring strain into the seven-membered ring. nih.govrsc.org

The increased strain in the trans-isomer makes it a highly reactive species. This stored strain energy can be released in subsequent reactions, such as:

Diels-Alder Cycloadditions: The strained double bond of the trans-cycloheptene can readily participate as a dienophile in [4+2] cycloaddition reactions with 1,3-dienes. researchgate.net

[3+2] Cycloadditions: It can also react with 1,3-dipoles in [3+2] cycloaddition reactions. researchgate.net

Ene Reactions: The strained system can undergo ene reactions with olefins. researchgate.net

These reactions are often highly stereoselective, with the products typically having a trans-fused ring system at the cycloheptane core. researchgate.net This methodology provides a pathway to complex polycyclic structures from relatively simple starting materials.

Cycloaddition Reactions (e.g., Diels-Alder, [3+2] cycloadditions facilitated by ring strain)

Cycloaddition reactions, such as the Diels-Alder and [3+2] cycloadditions, are characteristic of unsaturated systems. These reactions involve the interaction of π-electron systems. Since this compound possesses a saturated cycloheptane ring, it lacks the necessary unsaturation to participate in these types of cycloaddition reactions under typical thermal or photochemical conditions. The alicyclic core of this compound consists of sp³ hybridized carbon atoms, rendering it incapable of acting as a diene or dienophile in a Diels-Alder reaction. Similarly, it cannot directly participate as a component in [3+2] cycloadditions, which require unsaturated functionalities.

It is important to distinguish this from unsaturated analogues like cyclohept-1-ene-1-carbaldehyde, which can undergo photoinduced E→Z isomerization, leading to a strained trans-isomer that readily participates in Diels-Alder and [3+2] cycloadditions due to strain release. msu.eduprinceton.edu However, for the saturated this compound, such reaction pathways are not available.

Ene Reactions

Similar to cycloaddition reactions, ene reactions require the presence of an allylic hydrogen and a π-bond. The general mechanism involves the reaction of a compound containing an alkene with an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). Given that this compound is a saturated cycloalkane, it does not possess the required alkene functionality to act as the ene component in a classical ene reaction. While the aldehyde group contains a π-bond and could potentially act as an enophile, the cycloheptane ring lacks the necessary unsaturation to provide the ene component. Therefore, this compound is not expected to undergo ene reactions under standard conditions.

Rearrangement Reactions (e.g., Lewis acid-mediated rearrangements)

The aldehyde functional group in this compound can be susceptible to rearrangement reactions, particularly in the presence of Lewis acids. Lewis acids can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating various transformations.

One potential rearrangement is a Lewis acid-mediated hydride or alkyl shift. For instance, treatment with a strong Lewis acid could potentially induce a 1,2-hydride or 1,2-alkyl shift from the cycloheptane ring to the carbonyl carbon. However, the stability of the resulting carbocation would be a determining factor.

A more plausible rearrangement for aldehydes lacking α-hydrogens, such as this compound, is the Cannizzaro reaction, which occurs under strongly basic conditions rather than Lewis acidic conditions. In this disproportionation reaction, two molecules of the aldehyde react to produce a primary alcohol and a carboxylic acid.

While specific studies on this compound are not available, research on other cyclic ketones and aldehydes shows that Lewis acids like titanium tetrachloride (TiCl₄) can promote Schmidt-like insertion reactions with alkyl azides, leading to ring expansion. organic-chemistry.org It is conceivable that under specific conditions, Lewis acids could facilitate rearrangements of the cycloheptane ring itself, although such reactions are not common for simple cycloalkanes.

Intermolecular and Intramolecular Reaction Mechanisms

The aldehyde functionality is the primary site for both intermolecular and intramolecular reactions of this compound.

Intermolecular Reactions:

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. britannica.commasterorganicchemistry.commsu.edu This is a fundamental reaction of aldehydes. Common nucleophiles include Grignard reagents (RMgX), organolithium reagents (RLi), cyanide ion (CN⁻), and ylides (Wittig reaction). The general mechanism involves the addition of the nucleophile to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield an alcohol.

Acetal Formation: In the presence of an acid catalyst, this compound will react with two equivalents of an alcohol to form an acetal. britannica.comlibretexts.org This reaction is reversible and proceeds through a hemiacetal intermediate. Acetals are useful as protecting groups for the aldehyde functionality.

Redox Reactions: The aldehyde can be oxidized to a carboxylic acid (1-ethylcycloheptane-1-carboxylic acid) using various oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.org Conversely, it can be reduced to the corresponding primary alcohol ( (1-ethylcycloheptyl)methanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.com

Intramolecular Reactions:

Given the structure of this compound, intramolecular reactions are less common than intermolecular ones. The flexible seven-membered ring could potentially allow for intramolecular interactions, but there are no suitably positioned functional groups for common intramolecular reactions like an intramolecular aldol (B89426) reaction (due to the lack of α-hydrogens) or an intramolecular Cannizzaro reaction.

Kinetic and Thermodynamic Aspects of Transformations

The kinetic and thermodynamic parameters for reactions involving this compound are not specifically documented. However, general principles and data from analogous systems can provide insights.

Kinetics:

The rates of reaction at the aldehyde center are influenced by steric hindrance. The presence of the cycloheptane ring and the ethyl group at the α-position creates a sterically congested environment around the carbonyl group, which may slow down the rate of nucleophilic attack compared to less hindered aldehydes.

The kinetics of radical substitution on the cycloalkane ring are dependent on the C-H bond dissociation energies. Tertiary C-H bonds are weaker than secondary C-H bonds, and thus, hydrogen abstraction from the tertiary position is kinetically favored.

Studies on the gas-phase reactions of cycloalkanes with hydroxyl radicals show that the rate constants are temperature-dependent. acs.orgcopernicus.org For cycloheptane, the rate constant for its reaction with OH radicals is on the order of 1.24 x 10⁻¹¹ cm³/molecule-sec at 25 °C. nih.gov

Thermodynamics:

The stability of the cycloheptane ring is a key thermodynamic consideration. Cycloheptane exists in a number of flexible conformations, with the twist-chair being the most stable. The ring is relatively strain-free compared to smaller cycloalkanes like cyclopropane (B1198618) and cyclobutane. The heat of combustion for cycloheptane is a measure of its thermodynamic stability. libretexts.orgmasterorganicchemistry.com

Reactions that lead to the formation of thermodynamically stable products are favored. For example, the oxidation of the aldehyde to a carboxylic acid is a thermodynamically favorable process. The reduction to an alcohol is also generally exothermic.

Data Table: Predicted Reactivity of this compound

| Reaction Type | Reactivity | Expected Products | Conditions |

| Cycloaddition | Not Reactive | No reaction | N/A |

| Ene Reaction | Not Reactive | No reaction | N/A |

| Lewis Acid-Mediated Rearrangement | Possible | Rearranged products (e.g., ring expansion) | Lewis Acid (e.g., TiCl₄) |

| Radical Substitution | Reactive | Halogenated cycloheptanes | Heat or UV light, Halogen (e.g., Cl₂, Br₂) |

| Nucleophilic Addition | Reactive | Alcohols | Nucleophile (e.g., Grignard, RLi), acidic workup |

| Acetal Formation | Reactive | Acetals | Alcohol, Acid catalyst |

| Oxidation | Reactive | 1-Ethylcycloheptane-1-carboxylic acid | Oxidizing agent (e.g., KMnO₄) |

| Reduction | Reactive | (1-Ethylcycloheptyl)methanol | Reducing agent (e.g., NaBH₄, LiAlH₄) |

Advanced Spectroscopic and Analytical Characterization of 1 Ethylcycloheptane 1 Carbaldehyde

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Application of GC-MS for Purity Assessment and Mixture Analysis

Further research or the publication of experimental work on 1-Ethylcycloheptane-1-carbaldehyde would be necessary to provide the specific data required for such an analysis.

Advanced Chromatographic Separations (e.g., HPLC, SFC):Specific methods for the High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) separation of this compound have not been reported. While general chromatographic principles would apply, the development of a specific separation method would require empirical determination of optimal conditions, such as the choice of stationary phase, mobile phase composition, and detection parameters.

Due to this lack of specific research, the creation of a detailed and scientifically accurate article focusing solely on the advanced analytical characterization of this compound is not feasible at this time. Further empirical research is required to generate the necessary data for such an analysis.

Synthesis and Exploration of Novel Derivatives and Analogues of 1 Ethylcycloheptane 1 Carbaldehyde

Preparation of Heteroatom-Containing Analogues

To provide an article that is both informative and scientifically accurate, published research on the target molecule or its very close analogues is necessary. Research on related but distinct compounds, such as cycloheptane (B1346806) carbaldehyde or ethylcyclopentane (B167899) carbaldehyde, exists but would not directly address the specific structural and reactive properties of 1-Ethylcycloheptane-1-carbaldehyde.

Applications in Advanced Organic and Materials Synthesis

A Versatile Synthetic Building Block in Complex Molecule Construction

Aldehydes are well-established as one of the most versatile functional groups in organic synthesis, and 1-Ethylcycloheptane-1-carbaldehyde is no exception. sigmaaldrich.comsigmaaldrich.com Its utility stems from the electrophilic nature of the carbonyl carbon, which allows it to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the bulky ethylcycloheptyl group introduces significant steric hindrance around the aldehyde functionality, which can be exploited to achieve high levels of stereocontrol in certain reactions.

Key transformations that highlight the versatility of this compound include:

Nucleophilic Addition Reactions: The aldehyde readily reacts with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and acetylides, to afford secondary alcohols. These products can serve as intermediates for further functionalization.

Wittig and Related Olefination Reactions: Conversion of the aldehyde to an alkene is a fundamental transformation. The Wittig, Horner-Wadsworth-Emmons, and related olefination reactions provide access to a diverse range of vinyl-substituted cycloheptane (B1346806) derivatives. The steric bulk of the cycloheptyl group can influence the E/Z selectivity of the resulting double bond.

Reductive Amination: The reaction of this compound with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, provides a direct route to secondary and tertiary amines incorporating the ethylcycloheptyl moiety.

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing entry points to esters, amides, and other functional groups.

The following table summarizes some of the fundamental reactions that underscore the role of this compound as a versatile building block.

| Reaction Type | Reagents | Product Type | Significance |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Secondary Alcohol | C-C bond formation, access to chiral alcohols |

| Wittig Reaction | Ph₃P=CHR | Alkene | C=C bond formation, alkene synthesis |

| Reductive Amination | R₂NH, NaBH(OAc)₃ | Tertiary Amine | C-N bond formation, amine synthesis |

| Oxidation | CrO₃, H₂SO₄ | Carboxylic Acid | Access to amides, esters, etc. |

| Reduction | NaBH₄, MeOH | Primary Alcohol | Access to ethers, halides, etc. |

Precursor for Scaffolds in Target-Oriented Synthesis

The synthesis of complex molecules, such as natural products and high-value materials, often relies on a target-oriented approach where the synthetic route is designed to construct a specific, often intricate, molecular architecture. The unique seven-membered ring of this compound makes it an attractive starting point for the synthesis of various molecular scaffolds.

The cycloheptane ring is a structural motif found in a number of biologically active natural products. By using this compound as a precursor, chemists can introduce this seven-membered ring system early in a synthetic sequence. The aldehyde functionality serves as a handle for elaboration of the rest of the molecule. For instance, an intramolecular aldol (B89426) reaction or a ring-closing metathesis involving a derivative of this compound could be employed to construct bicyclic systems containing the cycloheptane core.

In the realm of materials science, the incorporation of the bulky and non-planar ethylcycloheptyl group can impart unique properties to polymers and other materials. For example, its inclusion in a polymer backbone could disrupt packing and lead to materials with lower crystallinity and altered thermal and mechanical properties.

Development of Novel Reaction Methodologies

The unique steric and electronic environment of this compound can be leveraged in the development of new reaction methodologies. The significant steric hindrance imposed by the quaternary center adjacent to the aldehyde could lead to unusual reactivity or selectivity in known transformations.

For example, in asymmetric catalysis, the bulky cycloheptyl group could act as a stereo-directing element, influencing the facial selectivity of nucleophilic attack on the carbonyl carbon. This could enable the development of highly enantioselective or diastereoselective reactions. Furthermore, the conformational flexibility of the seven-membered ring could be exploited in the design of novel organocatalysts or ligands where the cycloheptyl group plays a key role in defining the catalyst's active site.

Research in this area could focus on exploring the reactivity of this aldehyde under various catalytic conditions to uncover novel transformations or to achieve levels of selectivity not possible with less sterically hindered aldehydes.

Integration into Multicomponent Reactions for Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.govsemanticscholar.org These reactions are highly atom-economical and offer a rapid means of generating libraries of structurally diverse compounds. semanticscholar.org The aldehyde functionality is a key component in many well-known MCRs, and this compound is a prime candidate for integration into such processes.

By employing this compound in MCRs, the unique ethylcycloheptyl scaffold can be readily incorporated into a wide variety of molecular frameworks. This provides a straightforward strategy for synthesizing novel compounds with potential applications in medicinal chemistry and materials science.

The following table outlines some of the prominent multicomponent reactions where this compound could serve as a key reactant.

| Multicomponent Reaction | Other Reactants | Product Class | Significance of Incorporating this compound |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide | Introduction of a bulky, lipophilic cycloheptyl group to a peptide-like scaffold. |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Amide | Rapid synthesis of functionalized esters with a unique cycloalkyl moiety. |

| Biginelli Reaction | β-Ketoester, Urea or Thiourea | Dihydropyrimidinone | Creation of novel dihydropyrimidinone derivatives with potential biological activity. |

| Mannich Reaction | Amine, Active Hydrogen Compound | β-Amino Carbonyl Compound | Synthesis of compounds with a 1,3-aminoalcohol or related structural motif. |

The integration of this compound into these and other multicomponent reactions represents a fertile area for research, with the potential to yield a vast array of novel and potentially valuable chemical entities.

Emerging Research Directions in 1 Ethylcycloheptane 1 Carbaldehyde Chemistry

Sustainable and Green Chemistry Approaches for Synthesis and Transformations

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact and enhance efficiency. jptcp.commdpi.com For a compound like 1-Ethylcycloheptane-1-carbaldehyde, sustainable approaches could revolutionize its preparation and subsequent chemical transformations.

Future research could focus on developing synthetic routes that utilize renewable starting materials and environmentally benign solvents, such as water or bio-derived solvents. orientjchem.org The goal would be to minimize the use of hazardous reagents and the generation of waste. nih.govresearchgate.net One-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, would also be a key area of investigation to improve atom economy and reduce energy consumption. nih.gov

Table 1: Potential Green Chemistry Strategies for this compound

| Strategy | Potential Benefit |

| Use of Bio-based Feedstocks | Reduces reliance on petrochemicals. |

| Water as a Solvent | Minimizes use of volatile organic compounds (VOCs). orientjchem.org |

| Microwave-Assisted Synthesis | Can lead to shorter reaction times and increased yields. nih.gov |

| Flow Chemistry | Offers improved safety, scalability, and process control. jptcp.com |

Exploitation of Novel Catalytic Systems for Enhanced Selectivity

Catalysis is at the heart of modern organic synthesis, enabling reactions to proceed with high efficiency and selectivity. For this compound, the development of novel catalytic systems could unlock new reaction pathways and provide precise control over the formation of desired products.

Research in this area would likely explore the use of metal-based catalysts, organocatalysts, and biocatalysts. nih.gov For instance, new iron molybdate (B1676688) catalysts have shown improved performance in the selective oxidation of alcohols to aldehydes, a potential route for synthesizing similar compounds. rsc.org The design of catalysts that can control the stereochemistry of reactions involving the aldehyde group would be of particular interest, leading to the synthesis of enantiomerically pure products.

Design of Advanced Synthetic Strategies Leveraging Conformational Control

The seven-membered ring of this compound possesses significant conformational flexibility. Advanced synthetic strategies could be designed to exploit this feature, allowing for the selective formation of specific isomers or products with defined three-dimensional structures.

By employing computational modeling and understanding the conformational preferences of the cycloheptane (B1346806) ring, chemists can design reactions that favor a particular reactive conformation. nih.gov This approach, known as conformational control, is a powerful tool in structure-based design and could lead to the synthesis of complex molecules with high precision.

Development of High-Throughput Screening for Reaction Discovery

To accelerate the discovery of new reactions and optimal conditions for the synthesis and transformation of this compound, high-throughput screening (HTS) techniques could be employed. jptcp.com HTS allows for the rapid testing of a large number of reaction parameters, such as catalysts, solvents, and temperatures, in parallel.

This methodology would enable researchers to quickly identify promising reaction conditions that might be missed through traditional, one-at-a-time experimentation. The data generated from HTS could also be used to build predictive models for reaction outcomes, further speeding up the research and development process.

Exploration of Photochemical and Electrocatalytic Pathways

Photochemistry and electrocatalysis offer unique and powerful ways to drive chemical reactions under mild conditions. nih.govnih.gov These emerging fields could open up new avenues for the synthesis and functionalization of this compound.

Photochemical reactions, initiated by light, can generate highly reactive intermediates, enabling transformations that are difficult to achieve through traditional thermal methods. nih.govresearchgate.net For example, photoinduced isomerization could be used to create strained, more reactive forms of the molecule. nih.govresearchgate.net Electrocatalysis, which uses electricity to drive reactions, provides a high degree of control over redox processes and can minimize the need for chemical oxidants or reductants. nih.gov Investigating these pathways could lead to novel and more sustainable synthetic routes.

Q & A

Q. What are the established methods for synthesizing and characterizing 1-Ethylcycloheptane-1-carbaldehyde in academic research?

- Methodological Answer : Synthesis typically involves alkylation of cycloheptane precursors followed by oxidation to introduce the aldehyde group. Key characterization techniques include:

- NMR Spectroscopy : Confirm regioselectivity of the ethyl group and aldehyde position using and NMR, comparing chemical shifts to analogous compounds (e.g., 1-Ethylcyclohexene derivatives) .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Verify purity and molecular ion peaks, referencing retention indices from structurally similar aldehydes (e.g., 2-Ethyloxane-4-carbaldehyde) .

- Infrared Spectroscopy (IR) : Identify the carbonyl stretch (C=O) near 1700–1720 cm, ensuring absence of oxidation byproducts.

Documentation must adhere to standards for reproducibility, including reagent purity, reaction conditions, and spectral data archiving .

Q. How can researchers ensure reproducibility when synthesizing this compound?

- Methodological Answer :

- Stepwise Protocol : Publish detailed procedures, including solvent purification, catalyst loading, and temperature gradients. For example, specify inert atmosphere requirements if the aldehyde group is prone to oxidation.

- Reference Standards : Use internal standards (e.g., deuterated solvents for NMR calibration) and cross-validate results with published data for related compounds (e.g., 5-Ethylcyclopent-1-ene-1-carbaldehyde) .

- Supporting Information : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include raw spectral data, chromatograms, and crystallographic files (if applicable) in supplementary materials .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized to improve yield and selectivity?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst type, solvent polarity). Compare outcomes to literature precedents for similar aldehyde syntheses (e.g., methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride reactions) .

- Kinetic Analysis : Monitor reaction progress via in situ techniques (e.g., FT-IR or Raman spectroscopy) to identify rate-limiting steps.

- Controlled Oxidation : Evaluate alternative oxidizing agents (e.g., Swern vs. TEMPO-mediated oxidation) to minimize over-oxidation byproducts .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR, X-ray crystallography (if crystals are obtainable), and computational modeling (e.g., DFT calculations for predicted spectra) .

- Error Analysis : Quantify signal-to-noise ratios in spectral data and assess solvent effects on chemical shifts. For example, DMSO may hydrogen-bond to the aldehyde group, altering NMR peaks .

- Collaborative Peer Review : Engage crystallography or spectroscopy experts to validate ambiguous assignments, following protocols from high-impact journals .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model steric effects of the ethyl group on nucleophilic attack at the aldehyde carbon.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare results to experimental outcomes for analogous compounds (e.g., 1-Azabicyclo[3.1.1]heptane-5-carbaldehyde) .

- Software Tools : Use Gaussian or ORCA for calculations, ensuring basis sets (e.g., B3LYP/6-31G*) align with published benchmarks .

Q. What are the challenges in elucidating reaction mechanisms involving this compound?

- Methodological Answer :

- Isotopic Labeling : Introduce -labeled aldehyde groups to track intermediates via NMR or MS.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of - vs. -labeled substrates to identify rate-determining steps.

- Trapping Experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates in oxidation or reduction pathways .

Methodological Best Practices

Q. How should researchers handle safety and regulatory compliance when working with this compound?

- Methodological Answer :

- Risk Assessment : Consult databases like EPA DSSTox or ChemIDplus for toxicity and flammability data .

- Literature Precedent : Follow protocols for analogous aldehydes (e.g., 1,1-Dichloroethane safety guidelines) to design fume hood setups and waste disposal plans .

Q. What frameworks support critical analysis of conflicting data in studies on this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.